

Unveiling the Intricacies of Stambomycin A: A 51-Membered Glycosylated Macrolide

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Compound of Interest

Compound Name: **Stambomycin A**

Cat. No.: **B15562170**

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A Technical Guide for Researchers and Drug Development Professionals

Stambomycin A, a prominent member of the stambomycin family, represents a unique class of 51-membered glycosylated macrolides.^{[1][2]} First identified from the bacterium *Streptomyces ambofaciens* through the activation of a silent polyketide synthase (PKS) gene cluster, these complex natural products have garnered significant interest due to their promising antiproliferative activities against human cancer cell lines.^{[1][3][4]} This guide provides an in-depth exploration of the core structure of **Stambomycin A**, focusing on its quantitative data, the experimental methodologies employed for its characterization, and the logical framework of its discovery and biosynthesis.

Core Structural and Physicochemical Data

The structural elucidation of **Stambomycin A** was accomplished through a combination of high-resolution mass spectrometry (HRMS) and extensive nuclear magnetic resonance (NMR) spectroscopy.^{[2][4]} The key quantitative data for **Stambomycin A** are summarized below.

Property	Value	Source
Molecular Formula	C ₇₃ H ₁₃₃ NO ₂₂	[1]
Molecular Weight	1376.9392 g/mol (M+H ⁺)	[1]
Core Structure	51-membered macrolactone ring	[1] [2]
Glycosylation	β-mycaminose at C-5 position	[1] [5]
Key Side Chain (C-26)	4-methyl-n-hexyl	[1] [4] [5]

Note: The detailed ¹H and ¹³C NMR data, crucial for the complete structural assignment, are often provided in supplementary materials of the primary research articles.[\[5\]](#)

Experimental Protocols for Structure Elucidation

The determination of the complex structure of **Stambomycin A** relied on a series of meticulous experimental procedures, from cultivation and extraction to sophisticated spectroscopic analysis.

Fermentation and Isolation

- Strain Activation: The production of stambomycins was induced by the constitutive expression of a pathway-specific activator, a Large ATP-binding LuxR (LAL) family regulator, in *Streptomyces ambofaciens*.[\[1\]](#)[\[6\]](#)
- Cultivation: The engineered strain was grown on solid MP5 medium to produce the stambomycins.[\[1\]](#)
- Extraction: Mycelial extracts were the primary source for the isolation of the compounds.[\[2\]](#)
- Purification: The crude extracts were subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for the purification of Stambomycins A-D.[\[2\]](#)

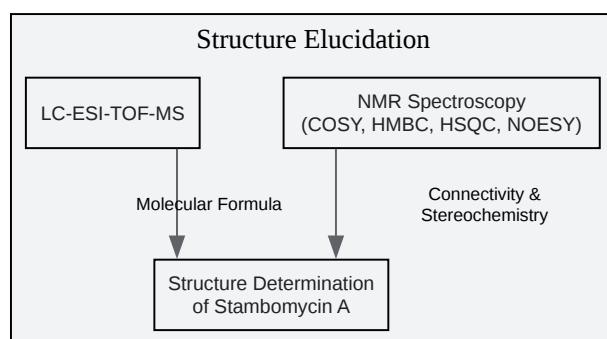
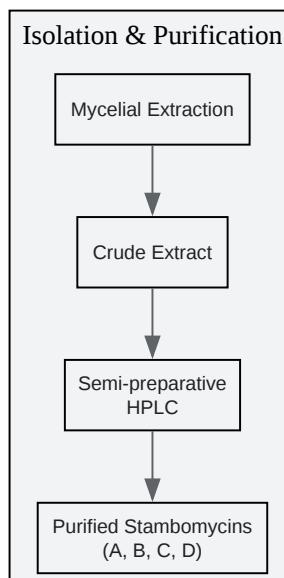
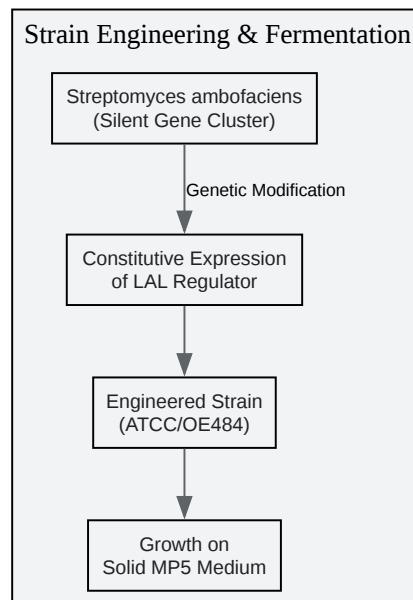
Structural Analysis

- Mass Spectrometry: Liquid Chromatography-Electrospray Ionization-Time of Flight-Mass Spectrometry (LC-ESI-TOF-MS) was employed for the initial identification and to determine the molecular formulas of the stambomycins.[1][2]
- NMR Spectroscopy: A suite of NMR experiments was conducted to elucidate the planar structure and relative stereochemistry. These included:[2]
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for connecting different structural fragments.
 - HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the molecule's stereochemistry.
 - TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems.

The attachment of the β -mycaminose sugar to the C-5 hydroxyl group of the aglycone and the formation of the macrolactone via an ester bond between C-1 and the C-50 hydroxyl group were determined through key HMBC and NOESY correlations.[4][5]

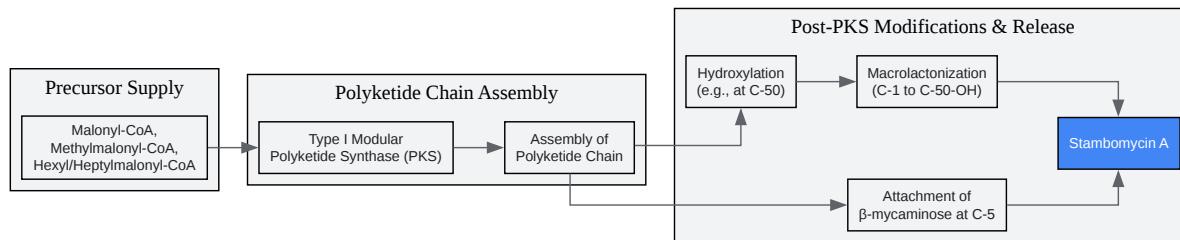
Visualizing Key Processes

To better understand the workflow and biosynthetic logic of **Stambomycin A**, the following diagrams illustrate the key relationships and processes.



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Experimental workflow for the identification and characterization of **Stambomycin A**.

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Simplified logical flow of the biosynthesis of **Stambomycin A**.

Conclusion

Stambomycin A stands as a testament to the power of genomics-guided natural product discovery. Its large and complex 51-membered glycosylated macrolide structure, elucidated through rigorous analytical techniques, presents a fascinating scaffold for medicinal chemistry and drug development. The detailed understanding of its structure and the methods used to uncover it provide a solid foundation for future research into its mechanism of action, therapeutic potential, and the engineering of novel analogs with improved properties. The antiproliferative activity of the stambomycins suggests they may be promising leads for the development of new anticancer drugs.[1][4]

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